4-Ppbp maleate

描述

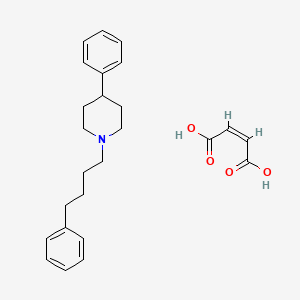

Structure

3D Structure of Parent

属性

IUPAC Name |

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASPNIMFGJVLES-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-62-1 |

Source

|

| Record name | PPBP maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Neuroprotective Effects of 4-Ppbp Maleate In Vitro: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) maleate (B1232345) (4-Ppbp maleate), a potent sigma-1 (σ1) receptor agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Findings and Mechanism of Action

In vitro studies have demonstrated that this compound exerts neuroprotective effects, primarily through the activation of the σ1 receptor. A key mechanism involves the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway crucial for neuronal survival and plasticity.[1] Pre-treatment with 4-Ppbp has been shown to confer neuroprotection in primary neurons subjected to glucose deprivation.[1]

While much of the mechanistic understanding of 4-Ppbp comes from in vivo studies on cerebral ischemia, these findings provide valuable context for its in vitro effects. In animal models, 4-Ppbp has been shown to attenuate the activity of neuronal nitric oxide synthase (nNOS) and reduce the production of nitric oxide (NO), a key mediator of excitotoxic neuronal death.[2][3][4] This action is believed to be upstream of NO generation, as the neuroprotective effects are absent in nNOS knockout mice.[2] Furthermore, 4-Ppbp has been observed to decrease the coupling of nNOS to postsynaptic density-95 (PSD-95), a critical interaction in the NMDA receptor-mediated excitotoxic cascade.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.

| Parameter Measured | Cell Type | Condition | Treatment | Result | Reference |

| ERK1/2 Phosphorylation | Primary mixed cortical and hippocampal neurons | - | 10 µM 4-Ppbp | Time-dependent increase, peaking at 15-30 min | [1] |

| Neuroprotection | Primary mixed cortical and hippocampal neurons | Glucose deprivation | Pre-treatment with 10 µM 4-Ppbp | Significant increase in cell viability | [1] |

| Inhibition of ERK1/2 Phosphorylation | Primary mixed cortical and hippocampal neurons | - | BD1047 (σ1 antagonist) + 4-Ppbp | Concentration-dependent inhibition | [1] |

| Inhibition of ERK1/2 Phosphorylation | Primary mixed cortical and hippocampal neurons | - | PD98059 (MEK inhibitor) + 4-Ppbp | Concentration-dependent inhibition | [1] |

| Inhibition of Neuroprotection | Primary mixed cortical and hippocampal neurons | Glucose deprivation | BD1047 + 4-Ppbp | Inhibition of 4-Ppbp-induced neuroprotection | [1] |

| Inhibition of Neuroprotection | Primary mixed cortical and hippocampal neurons | Glucose deprivation | PD98059 + 4-Ppbp | Inhibition of 4-Ppbp-induced neuroprotection | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture and Treatment

Primary mixed cortical and hippocampal neurons were cultured from embryonic day 18 Wistar rats. Neurons were plated on poly-L-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin. Experiments were conducted on mature neurons (12-14 days in vitro). For neuroprotection assays, neurons were subjected to glucose deprivation by replacing the culture medium with glucose-free medium.[1]

Western Blotting for ERK1/2 Phosphorylation

-

Treatment: Neurons were treated with this compound at various concentrations and for different time points. In inhibition experiments, cells were pre-incubated with the σ1 receptor antagonist BD1047 or the MEK inhibitor PD98059 prior to 4-Ppbp treatment.[1]

-

Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Immunofluorescence for ERK1/2 Phosphorylation

-

Treatment and Fixation: Neurons grown on coverslips were treated as described for Western blotting and then fixed with 4% paraformaldehyde.

-

Permeabilization and Blocking: Cells were permeabilized with Triton X-100 and blocked with bovine serum albumin.

-

Immunostaining: Coverslips were incubated with a primary antibody against p-ERK1/2, followed by a fluorescently labeled secondary antibody.

-

Imaging: Fluorescence was visualized using a confocal microscope.[1]

Neuroprotection Assay (Glucose Deprivation)

-

Pre-treatment: Neuronal cultures were pre-treated with this compound, with or without inhibitors (BD1047 or PD98059), for a specified duration.[1]

-

Induction of Glucose Deprivation: The culture medium was replaced with a glucose-free medium, and the cells were incubated for a defined period to induce neuronal injury.

-

Assessment of Cell Viability: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, which correlates with the number of viable cells.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature.

Caption: Signaling pathway of this compound-induced neuroprotection in vitro.

Caption: Workflow for assessing the neuroprotective effects of this compound.

Caption: Inferred mechanism of 4-Ppbp in reducing excitotoxicity.

References

- 1. The σ 1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of 4-Ppbp Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate (B1232345) is a potent sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its neuroprotective properties are attributed to its modulation of several key downstream signaling pathways. This technical guide provides a comprehensive overview of the core signaling cascades affected by 4-PPBP maleate, with a focus on the neuronal nitric oxide synthase (nNOS)/postsynaptic density-95 (PSD-95) interaction, the cAMP response element-binding protein (CREB)/B-cell lymphoma 2 (Bcl-2) survival pathway, and the extracellular signal-regulated kinase (ERK) 1/2 signaling cascade. Detailed experimental protocols for investigating these pathways and quantitative data from preclinical studies are presented to facilitate further research and drug development efforts in the field of neuroprotection.

Introduction

This compound has emerged as a promising neuroprotective agent with potential therapeutic applications in ischemic stroke and other neurodegenerative disorders. Its mechanism of action is multifaceted, primarily involving the activation of the σ1 receptor, a molecular chaperone at the endoplasmic reticulum, and the inhibition of excitotoxicity through the blockade of NMDA receptors. This guide delves into the intricate downstream signaling events triggered by this compound, providing a foundational understanding for researchers exploring its therapeutic potential.

Core Downstream Signaling Pathways

Modulation of the nNOS/PSD-95 Interaction

A critical aspect of 4-PPBP's neuroprotective effect is its ability to reduce the production of nitric oxide (NO), a key mediator of neuronal damage in excitotoxicity. 4-PPBP achieves this by disrupting the interaction between neuronal nitric oxide synthase (nNOS) and the scaffolding protein PSD-95. Under pathological conditions such as ischemia, the nNOS-PSD-95 complex is stabilized, leading to excessive NO production. 4-PPBP treatment has been shown to

Potential Therapeutic Applications of 4-Ppbp Maleate in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine maleate (B1232345) (4-Ppbp maleate) is a potent and selective sigma-1 receptor (σ1R) agonist that has demonstrated significant neuroprotective effects, primarily in preclinical models of cerebral ischemia. Its mechanism of action, centered on the modulation of neuronal nitric oxide synthase (nNOS) activity and its interaction with the postsynaptic density protein 95 (PSD-95), presents a compelling rationale for its investigation in a broader range of neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its core mechanism, supporting quantitative data from key studies, and detailed experimental protocols.

Introduction: The Promise of Sigma-1 Receptor Agonism in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. While the underlying pathologies of these conditions are distinct, they share common mechanistic threads, including excitotoxicity, oxidative stress, mitochondrial dysfunction, and protein misfolding. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target due to its role in modulating these fundamental cellular processes.

Sigma-1 receptor agonists have been shown to be broadly neuroprotective.[1][2] this compound, as a selective σ1R agonist, has been a key pharmacological tool in elucidating the neuroprotective functions of this receptor.

Core Mechanism of Action: Modulation of the nNOS-PSD95 Complex

The primary neuroprotective mechanism of this compound identified to date involves the modulation of neuronal nitric oxide synthase (nNOS). In pathological conditions such as cerebral ischemia, excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to a surge in intracellular calcium, which in turn activates nNOS to produce nitric oxide (NO). While NO is an important signaling molecule at physiological concentrations, its overproduction contributes to excitotoxicity and neuronal death.

This compound intervenes in this pathway in a multifaceted manner:

-

Attenuation of nNOS Activity: 4-Ppbp has been shown to attenuate nNOS activity, thereby reducing the production of neurotoxic levels of NO.[3]

-

Disruption of nNOS-PSD95 Coupling: A key aspect of nNOS activation is its interaction with the scaffolding protein PSD-95, which anchors nNOS to the NMDA receptor complex. 4-Ppbp has been demonstrated to decrease the coupling of nNOS to PSD-95, effectively uncoupling the NMDA receptor-mediated calcium influx from nNOS activation.[3] This targeted disruption is a more nuanced approach than broad inhibition of NMDA receptors or nNOS, which can interfere with their essential physiological functions.

This mechanism, initially characterized in ischemic models, holds significant relevance for chronic neurodegenerative diseases where nNOS-mediated neurotoxicity is also implicated. Elevated levels of nNOS and NO have been observed in the brains of patients with Alzheimer's and Parkinson's diseases.[1][2][4][5][6][7] Furthermore, tau pathology, a hallmark of Alzheimer's disease, has been shown to induce the uncoupling of nNOS from PSD95, leading to neurovascular dysfunction.[8][9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroprotection

References

- 1. Nitric oxide synthase and neuronal vulnerability in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual role of nitric oxide in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Neuronal Nitric Oxide Synthase in Alzheimer's Disease Mediates Spontaneous Calcium Signaling and Divergent Glutamatergic Calcium Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of nitric oxide synthases in Parkinson's disease: a review on the antioxidant and anti-inflammatory activity of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Role of Nitric Oxide Synthases in Parkinson's Disease: A Review on the Antioxidant and Anti-inflammatory Activity of Polyphenols - ProQuest [proquest.com]

- 8. Tau induces PSD95-neuronal NOS uncoupling and neurovascular dysfunction independent of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tau induces PSD95-nNOS uncoupling and neurovascular dysfunction independent of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Binding Affinity of 4-Ppbp Maleate to Sigma Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345) to sigma receptors. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the field of drug development and neuropharmacology.

Quantitative Binding Affinity of 4-Ppbp

4-Ppbp is recognized as a potent sigma-1 (σ₁) receptor agonist.[1][2] Its binding affinity has been quantified through radioligand competition binding assays. The inhibitor constant (Kᵢ) is a measure of the concentration of a competing ligand (in this case, 4-Ppbp) that will bind to 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the Kᵢ values for 4-Ppbp at the sigma-1 receptor from a study by Mishra et al. (2018).[3] This study utilized [³H]-(+)-pentazocine and [³H]-haloperidol as radioligands in membranes from guinea pig cortex and HEK 293T cells.[3]

Table 1: Sigma-1 Receptor Binding Affinity of 4-Ppbp

| Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| [³H]-(+)-pentazocine | Guinea Pig Cortex | 15.3 |

| [³H]-(+)-pentazocine | HEK 293T Cells | 20.7 |

| [³H]-haloperidol | HEK 293T Cells | 45.1 |

Note: Specific binding affinity data for 4-Ppbp maleate to the sigma-2 (σ₂) receptor was not available in the reviewed literature.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for sigma receptors is typically achieved through competitive inhibition radioligand binding assays. These assays measure the ability of an unlabeled test compound, such as 4-Ppbp, to displace a radiolabeled ligand from the receptor.

General Protocol for Sigma-1 Receptor Competitive Binding Assay

This protocol outlines the general steps for determining the Kᵢ of a test compound at the sigma-1 receptor using a selective radioligand like [³H]-(+)-pentazocine.

a) Membrane Preparation:

-

Tissues rich in sigma-1 receptors (e.g., guinea pig liver or brain) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

b) Assay Procedure:

-

In a series of tubes, a constant concentration of the membrane preparation and the radioligand (e.g., [³H]-(+)-pentazocine at a concentration near its K₋) are added.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes.

-

A set of tubes for determining "total binding" receives only the radioligand and membranes, while another set for determining "non-specific binding" receives the radioligand, membranes, and a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol (B65202) or unlabeled (+)-pentazocine).

-

The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

c) Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound).

-

The IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋)) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

General Protocol for Sigma-2 Receptor Competitive Binding Assay

This protocol is similar to the sigma-1 assay but uses a different radioligand and a masking agent to block binding to sigma-1 receptors.

a) Membrane Preparation: Membrane preparation is carried out as described for the sigma-1 receptor assay, often using tissues with a high density of sigma-2 receptors, such as rat liver.

b) Assay Procedure:

-

The assay is set up similarly to the sigma-1 assay, but a non-selective sigma receptor radioligand such as [³H]-DTG (1,3-di-o-tolyl-guanidine) is used.

-

To ensure that the binding is specific to the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to all tubes to "mask" or block the sigma-1 receptors.

-

Increasing concentrations of the test compound (this compound) are added.

-

Total and non-specific binding are determined as in the sigma-1 assay, with a high concentration of an unlabeled sigma-2 ligand (e.g., DTG or haloperidol) used for non-specific binding.

-

Incubation, filtration, and scintillation counting are performed as described previously.

c) Data Analysis: Data analysis is performed in the same manner as for the sigma-1 receptor assay to determine the IC₅₀ and subsequently the Kᵢ value for the sigma-2 receptor.

Signaling Pathways and Visualizations

4-Ppbp, as a sigma-1 receptor agonist, has been shown to modulate intracellular signaling cascades, which are believed to contribute to its neuroprotective effects.[1]

ERK1/2 Signaling Pathway

One of the key signaling pathways activated by 4-Ppbp is the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activation of the sigma-1 receptor by 4-Ppbp leads to the phosphorylation and activation of ERK1/2.[1] This pathway is crucial for cell survival and neuroprotection.

Caption: 4-Ppbp activates the neuroprotective ERK1/2 signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a compound like 4-Ppbp.

References

- 1. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 4-Ppbp Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(piperidin-4-yl)butan-1-one maleate (B1232345) (4-Ppbp maleate) is a synthetic compound that has garnered significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetics and pharmacodynamics. The pharmacodynamic profile of this compound is characterized by its dual action as a potent sigma-1 (σ1) receptor agonist and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1a/2B subtype. These interactions trigger downstream signaling cascades, notably the phosphorylation of extracellular signal-regulated kinase (ERK) and the modulation of the neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95) interaction, which are central to its neuroprotective effects. While detailed pharmacokinetic data, particularly concerning its absorption, metabolism, and excretion, remain limited in publicly accessible literature, studies involving radiolabeled 4-Ppbp have demonstrated its ability to penetrate the central nervous system. This guide synthesizes the available quantitative data, outlines key experimental methodologies, and provides visual representations of its molecular pathways to serve as a foundational resource for ongoing and future research in the development of this compound and related compounds.

Pharmacodynamics

The physiological and biochemical effects of this compound are primarily attributed to its interaction with two key protein targets in the central nervous system: the sigma-1 (σ1) receptor and the NMDA receptor.

Mechanism of Action

This compound exhibits a dual mechanism of action:

-

Sigma-1 (σ1) Receptor Agonism : It acts as a potent agonist at the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the σ1 receptor by 4-Ppbp is linked to the modulation of various downstream signaling pathways that promote neuronal survival and resilience.

-

NMDA Receptor Antagonism : this compound functions as a selective, non-competitive antagonist at recombinant NR1a/2B NMDA receptors.[1] This action helps to mitigate the excitotoxicity induced by excessive glutamate, a key factor in neuronal damage following ischemic events.

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling cascades.

Activation of the σ1 receptor by 4-Ppbp leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK/MAPK signaling pathway is crucial for cell proliferation, differentiation, and survival.

In conditions of ischemic stress, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates neuronal nitric oxide synthase (nNOS). nNOS is coupled to the NMDA receptor via the postsynaptic density protein-95 (PSD-95). This coupling enhances the production of nitric oxide (NO), a key mediator of neuronal damage. 4-Ppbp has been shown to disrupt the interaction between nNOS and PSD-95, thereby reducing NO production and its neurotoxic effects.

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative pharmacodynamic parameters for this compound from various in vitro and in vivo studies.

| Parameter | Value | Species/Model | Reference |

| In Vitro | |||

| σ1 Receptor Binding Affinity (Ki) | Data not available | ||

| NMDA (NR1a/2B) Receptor IC50 | Data not available | Xenopus oocytes | [1] |

| Effective Concentration for Neuroprotection | 10 µM | Primary cortical neurons (oxygen-glucose deprivation) | |

| In Vivo | |||

| Neuroprotective Dose (focal ischemia) | 0.1 - 1 µmol/kg/hour (intravenous) | Cat | |

| Neuroprotective Dose (neonatal hypoxia-ischemia) | Dose-dependent | Piglet |

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. The available information primarily focuses on its distribution to the brain, with a notable absence of comprehensive data on its absorption, metabolism, and excretion (ADME).

Absorption

There is no publicly available data on the oral bioavailability or absorption characteristics of this compound following different routes of administration. Most experimental studies have utilized intravenous administration.

Distribution

Studies using radiolabeled [3H]4-PPBP have demonstrated its ability to cross the blood-brain barrier and distribute within the central nervous system.

-

Brain Uptake : Following intravenous administration in mice, [3H]4-PPBP shows high uptake in the brain.

-

Regional Brain Distribution : The distribution of [3H]4-PPBP in the brain is heterogeneous and correlates with the density of sigma receptors. The observed order of distribution is:

-

Pons/Medulla > Cerebellum ≥ Prefrontal Cortex ≥ Parietal Cortex > Hypothalamus > Olfactory Tubercle ≥ Thalamus > Hippocampus > Striatum

-

Metabolism

The metabolic fate of this compound has not been elucidated in the available literature. There is no information regarding its metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoenzymes), or the identity of its metabolites. As a phenylpiperidine derivative, it may undergo metabolism via pathways common to this class of compounds, such as N-dealkylation and hydroxylation, but this remains to be experimentally confirmed.

Excretion

Information on the excretion routes (e.g., renal, fecal) and the elimination half-life of this compound and its potential metabolites is not currently available.

Experimental Protocols

This section outlines the general methodologies employed in key experiments cited in the study of this compound.

In Vivo Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a common model for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds like 4-Ppbp.

-

Animal Model : Typically, adult male Wistar rats or cats are used.

-

Anesthesia : Animals are anesthetized, often with halothane (B1672932) or isoflurane.

-

Surgical Procedure : The middle cerebral artery is occluded, commonly using an intraluminal filament.

-

Ischemia Duration : A defined period of ischemia is maintained (e.g., 90 minutes to 2 hours).

-

Drug Administration : this compound or vehicle is administered intravenously at a specified time point, either during ischemia or at the onset of reperfusion.

-

Reperfusion : The occluding filament is withdrawn to allow for blood flow restoration.

-

Outcome Measures : Neurological deficits are assessed at various time points post-reperfusion. Brains are harvested for histological analysis to determine infarct volume, often using triphenyltetrazolium (B181601) chloride (TTC) staining.

Western Blotting for ERK1/2 Phosphorylation

This method is used to quantify the level of phosphorylated ERK1/2 in response to 4-Ppbp treatment in cell culture.

-

Cell Culture : Primary neurons or neuronal cell lines are cultured to an appropriate confluency.

-

Treatment : Cells are treated with varying concentrations of this compound for different durations.

-

Cell Lysis : Cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Normalization : The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal to the total amount of ERK1/2 protein.

Co-immunoprecipitation for nNOS-PSD95 Interaction

This technique is employed to assess the effect of 4-Ppbp on the protein-protein interaction between nNOS and PSD-95 in brain tissue or cell lysates.

-

Tissue/Cell Lysis : Brain tissue from treated and control animals, or treated cultured neurons, are lysed in a buffer that preserves protein-protein interactions.

-

Pre-clearing : The lysate is incubated with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation : The pre-cleared lysate is incubated with an antibody specific to either nNOS or PSD-95 overnight at 4°C.

-

Immune Complex Capture : Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

-

Washing : The beads are washed several times to remove non-specifically bound proteins.

-

Elution : The bound proteins are eluted from the beads.

-

Western Blot Analysis : The eluted proteins are subjected to Western blotting and probed with an antibody against the co-immunoprecipitated protein (e.g., if PSD-95 was immunoprecipitated, the blot is probed for nNOS).

Conclusion

This compound is a promising neuroprotective agent with a well-defined dual mechanism of action targeting the σ1 and NMDA receptors. Its pharmacodynamic effects, particularly the activation of the ERK signaling pathway and the disruption of the nNOS-PSD95 interaction, provide a solid rationale for its therapeutic potential in conditions involving neuronal damage, such as stroke. However, the significant gap in the understanding of its pharmacokinetic profile, especially its absorption, metabolism, and excretion, presents a critical area for future research. A thorough characterization of the ADME properties of this compound will be essential for its further development as a clinical candidate. This guide provides a foundational summary of the current knowledge to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols for Studying Sigma-1 Receptor Function in Cultured Neurons using 4-Ppbp Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345) is a potent and selective sigma-1 receptor (σ1R) agonist that has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury.[1][2][3][4][5] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.[3] Activation of σ1R by agonists like 4-Ppbp has been shown to trigger pro-survival signaling pathways, making it a valuable tool for investigating the therapeutic potential of targeting this receptor in neurological disorders.

These application notes provide detailed protocols for utilizing 4-Ppbp maleate to study sigma-1 receptor function in cultured neurons, focusing on its neuroprotective effects and modulation of key signaling pathways.

Data Presentation

Table 1: Binding Affinity of 4-Ppbp and Analogs for Sigma-1 Receptor

| Compound | Sigma-1 Receptor Kᵢ (nM) | Notes |

| Piperidine analog with trifluoromethyl indazole | 0.7 | High-affinity ligand, demonstrating the potential potency of the 4-Ppbp scaffold. |

Table 2: Effective Concentrations of this compound in Cultured Neurons

| Application | Cell Type | Concentration Range | Observed Effect | Reference |

| Neuroprotection against glucose deprivation | Primary cortical and hippocampal neurons | Concentration-dependent | Increased cell viability | Vagner et al. |

| ERK1/2 Phosphorylation | Primary cortical and hippocampal neurons | Concentration- and time-dependent | Increased phosphorylation of ERK1/2 | [6] |

| Neuroprotection against oxygen-glucose deprivation (OGD) | Primary cortical neurons | Pre-treatment | Increased cell viability and preservation of Bcl-2 | Yang et al., 2007 |

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling in Neuroprotection

Activation of the sigma-1 receptor by this compound initiates a cascade of intracellular events that contribute to neuronal survival. A key pathway involves the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which is a crucial step in promoting cell survival and plasticity. Additionally, 4-Ppbp has been shown to modulate the activity of neuronal nitric oxide synthase (nNOS) by affecting its interaction with postsynaptic density protein 95 (PSD-95), thereby reducing excitotoxic damage.

Experimental Workflow for Assessing Neuroprotection

A typical workflow to evaluate the neuroprotective effects of this compound in cultured neurons involves inducing a cellular stress, such as oxygen-glucose deprivation (OGD), followed by treatment with the compound and subsequent assessment of cell viability.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using Oxygen-Glucose Deprivation (OGD)

This protocol is designed to assess the neuroprotective effects of this compound against OGD-induced cell death in primary cortical neurons.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium

-

B-27 supplement

-

Glucose-free Neurobasal medium

-

This compound stock solution (in DMSO or appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

-

Hypoxia chamber (e.g., 95% N₂, 5% CO₂)

Procedure:

-

Cell Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B-27 on poly-D-lysine coated plates until mature (e.g., 7-10 days in vitro).

-

OGD Induction:

-

Wash the neurons twice with pre-warmed, glucose-free Neurobasal medium.

-

Replace the medium with glucose-free Neurobasal medium.

-

Place the culture plates in a hypoxia chamber for a duration known to induce significant cell death (e.g., 90 minutes to 3 hours).

-

-

Treatment:

-

Immediately following OGD, replace the glucose-free medium with fresh, complete Neurobasal medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control group.

-

For pre-treatment studies, add this compound to the culture medium for a specified time (e.g., 1 hour) before inducing OGD.

-

-

Reoxygenation: Return the plates to a normoxic incubator (37°C, 5% CO₂) for 24 hours.

-

Cell Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

-

LDH Assay: Collect the culture supernatant and measure the LDH activity according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the viability data to the control group (no OGD) and compare the effects of different concentrations of this compound to the vehicle-treated OGD group.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the procedure for detecting changes in ERK1/2 phosphorylation in cultured neurons following treatment with this compound.

Materials:

-

Primary cortical or hippocampal neuron cultures

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Treat mature neuron cultures with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total-ERK1/2.

Protocol 3: Co-Immunoprecipitation of nNOS and PSD-95

This protocol is for investigating the effect of this compound on the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein 95 (PSD-95).

Materials:

-

Cultured neurons (e.g., primary cortical or striatal neurons)

-

This compound stock solution

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Primary antibodies: anti-nNOS and anti-PSD-95

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat neurons with this compound as described in Protocol 2 and lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-nNOS antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-PSD-95 antibody to detect the co-immunoprecipitated protein.

-

As a control, probe a parallel blot of the input lysates with both anti-nNOS and anti-PSD-95 antibodies to confirm protein expression.

-

-

Data Analysis: Compare the amount of co-immunoprecipitated PSD-95 in 4-Ppbp-treated samples to the vehicle-treated control.

References

- 1. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-PPBP - Wikipedia [en.wikipedia.org]

- 5. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The σ 1 receptor agonist 4-PPBP elicits ERK1/2 phosphorylation in primary neurons: a possible mechanism of neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-Ppbp Maleate in Models of Transient Focal Ischemia: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345), a potent sigma-1 receptor ligand, in experimental models of transient focal ischemia. This guide synthesizes findings on its neuroprotective effects, outlines detailed experimental procedures, and illustrates the underlying signaling pathways.

Neuroprotective Effects of 4-Ppbp Maleate in Ischemic Stroke Models

4-Ppbp has demonstrated significant neuroprotective effects in various animal models of transient focal ischemia, primarily through its interaction with the sigma-1 receptor. Studies have shown that administration of 4-Ppbp can lead to a reduction in infarct volume and offers insights into the molecular mechanisms of ischemic neuroprotection.

Summary of Quantitative Data

The efficacy of 4-Ppbp in reducing ischemic damage is summarized in the tables below, presenting data from key studies in rat and cat models of middle cerebral artery occlusion (MCAO).

Table 1: Effect of 4-Ppbp on Infarct Volume in a Rat Model of Transient Focal Ischemia

| Treatment Group | Dose | Duration of Treatment | Infarct Volume (mm³) (Mean ± SEM) | Infarct Volume (% of Ipsilateral Hemisphere) (Mean ± SEM) |

| Saline Control (1 day) | N/A | 1 day | 124 ± 22 | 29 ± 5 |

| Saline Control (4 days) | N/A | 4 days | 112 ± 10 | 26 ± 2 |

| 4-Ppbp | 1 µmol/kg/h | 1 day | 42 ± 13 | 10 ± 3 |

| 4-Ppbp | 1 µmol/kg/h | 2 days | No significant difference from control | No significant difference from control |

| 4-Ppbp | 1 µmol/kg/h | 3 days | No significant difference from control | No significant difference from control |

| 4-Ppbp | 1 µmol/kg/h | 4 days | No significant difference from control | No significant difference from control |

| Saline Control | N/A | 24 hours | 114 ± 11 | 31 ± 3 |

| 4-Ppbp | 10 µmol/kg/h | 24 hours | 68 ± 12 | 18 ± 3 |

*P < 0.05 compared to saline control. Data extracted from studies on Wistar rats subjected to 2 hours of MCAO.

Table 2: Effect of 4-Ppbp on Infarct Volume in a Cat Model of Transient Focal Ischemia

| Treatment Group | Dose | Infarct Volume (% of Ipsilateral Hemisphere) (Mean ± SEM) | Caudate Nucleus Injury (% of Ipsilateral Caudate Nucleus) (Mean ± SEM) |

| Saline Control | N/A | 29 ± 5 | 49 ± 5 |

| 4-Ppbp (PPBP-0.1) | 0.1 µmol/kg/h | 17 ± 3 | 39 ± 6 |

| 4-Ppbp (PPBP-1) | 1 µmol/kg/h | 6 ± 1 | 25 ± 5 |

*P < 0.05 compared to saline control. Data from a study on cats subjected to 90 minutes of MCAO followed by 4 hours of reperfusion.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO).

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Anesthesia (e.g., halothane, isoflurane)

-

Heating pad and rectal probe for temperature monitoring

-

Surgical instruments (scissors, forceps, microvascular clips)

-

4-0 nylon monofilament suture with a blunted tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

-

Physiological monitoring equipment (for blood pressure, blood gases)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the animal on a heating pad and maintain core body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Place a temporary microvascular clip on the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.

-

(Optional) Confirm successful occlusion by monitoring a drop in cerebral blood flow using a laser Doppler flowmeter.

-

After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Close the incision and allow the animal to recover.

Protocol 2: Administration of this compound

This protocol details the intravenous administration of 4-Ppbp.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Infusion pump

-

Catheters for intravenous administration

Procedure:

-

Prepare a solution of this compound in saline at the desired concentration.

-

At a specific time point relative to the onset of ischemia (e.g., 60 minutes after MCAO), begin a continuous intravenous infusion of the 4-Ppbp solution.

-

The infusion rate and duration should be based on the experimental design (e.g., 1 µmol/kg/h for 24 hours).

-

For control groups, administer an equivalent volume of saline using the same infusion protocol.

Protocol 3: Assessment of Infarct Volume

This protocol describes the use of 2,3,5-triphenyltetrazolium chloride (TTC) staining to quantify the extent of ischemic damage.

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix slicer

-

Formalin solution (10%)

-

Digital scanner or camera for imaging

-

Image analysis software

Procedure:

-

At the end of the reperfusion period (e.g., 24 hours or 7 days), euthanize the animal and carefully remove the brain.

-

Chill the brain briefly for easier slicing.

-

Place the brain in a brain matrix and slice it into coronal sections of a specific thickness (e.g., 2 mm).

-

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while infarcted tissue will remain white.

-

Fix the stained slices in 10% formalin.

-

Image the slices and use image analysis software to calculate the infarct area in each slice.

-

The total infarct volume can be calculated by integrating the infarct areas across all slices.

Signaling Pathways and Mechanism of Action

4-Ppbp exerts its neuroprotective effects by modulating the sigma-1 receptor, which in turn influences downstream signaling cascades implicated in ischemic cell death. A key mechanism involves the attenuation of neuronal nitric oxide synthase (nNOS) activity.

During ischemia, excessive activation of NMDA receptors leads to an influx of Ca²⁺, which activates nNOS. The production of nitric oxide (NO) contributes to excitotoxicity and neuronal damage. 4-Ppbp, by acting on the sigma-1 receptor, disrupts the interaction between nNOS and its anchoring protein, postsynaptic density-95 (PSD-95). This uncoupling reduces the activity of nNOS and subsequent NO production, thereby mitigating ischemic injury.

Caption: Signaling pathway of this compound in transient focal ischemia.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of 4-Ppbp in a transient focal ischemia model.

Application Notes and Protocols: Measuring the Effect of 4-Ppbp Maleate on Neuronal Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the effect of 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (4-Ppbp) maleate (B1232345) on neuronal nitric oxide synthase (nNOS) activity. 4-Ppbp is recognized for its neuroprotective properties, which are linked to the reduction of neuronal nitric oxide production. This document outlines the mechanism of action and provides detailed protocols for quantifying the impact of 4-Ppbp maleate on nNOS activity.

Mechanism of Action

4-Ppbp, a sigma-1 receptor agonist, modulates nNOS activity through an indirect mechanism rather than direct enzymatic inhibition. In cellular and in vivo models, 4-Ppbp has been shown to attenuate the activity of nNOS. This is achieved by reducing the recruitment of nNOS to the cell membrane and disrupting its interaction with the postsynaptic density protein-95 (PSD-95). This uncoupling of the nNOS-PSD-95 complex mitigates excessive nitric oxide (NO) production, particularly under excitotoxic conditions.

The signaling pathway involves the activation of the sigma-1 receptor by 4-Ppbp, which in turn interferes with the protein-protein interactions that are essential for nNOS activation at specific subcellular locations.

Figure 1: Signaling pathway of this compound's effect on nNOS.

Experimental Protocols

To assess the effect of this compound on nNOS activity, researchers can utilize various assays. The choice of assay will depend on the specific research question, available equipment, and sample type (purified enzyme, cell lysates, or tissue homogenates).

Protocol 1: In Vitro nNOS Activity Assay (Colorimetric)

This protocol is adapted from commercially available nitric oxide synthase activity assay kits and is suitable for measuring nNOS activity in purified preparations or cell/tissue extracts. It relies on the Griess reagent to detect nitrite, a stable and oxidized product of NO.

Materials:

-

nNOS enzyme (purified or in cell/tissue lysate)

-

This compound

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (CaM)

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Griess Reagents A and B

-

Nitrate (B79036) Reductase (for total NO measurement)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove debris. Determine the total protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

This compound at various concentrations (and a vehicle control)

-

nNOS sample (purified enzyme or lysate)

-

Cofactors: NADPH, CaM, BH4

-

-

Initiate Reaction: Add L-arginine to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), add nitrate reductase and its cofactor to each well and incubate further.

-

Color Development: Add Griess Reagent A followed by Griess Reagent B to each well.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the nNOS activity in the samples and determine the inhibitory effect of this compound.

| Component | Volume (µL) | Final Concentration |

| Assay Buffer | Variable | - |

| This compound | 10 | Test concentrations |

| nNOS sample | 20-50 | 20-50 µg protein |

| Cofactor Mix | 10 | e.g., 1 mM NADPH, 10 µM BH4, 30 U/mL CaM |

| L-arginine | 10 | e.g., 1 mM |

| Total Volume | 100 |

Protocol 2: In Situ nNOS Activity Measurement using Microdialysis

This in vivo technique allows for the monitoring of NO production in specific brain regions of living animals, providing a physiologically relevant context for the action of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Ringer's solution containing labeled L-arginine (e.g., ¹³C₆-L-arginine)

-

This compound

-

HPLC system with mass spectrometry (LC-MS/MS)

Procedure:

-

Animal Surgery: Anesthetize the animal and implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum) using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis: Insert a microdialysis probe through the guide cannula and perfuse with Ringer's solution containing labeled L-arginine at a low flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline of NO production (measured as labeled L-citrulline).

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

-

Post-Treatment Collection: Continue collecting dialysate samples to measure the effect of this compound on NO production.

-

Sample Analysis: Analyze the dialysate samples for the concentration of labeled L-citrulline using LC-MS/MS.

-

Data Analysis: Compare the levels of labeled L-citrulline before and after the administration of this compound to determine its effect on nNOS activity.

Application Notes and Protocols for Assessing the Neuroprotective Efficacy of 4-Ppbp Maleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the neuroprotective potential of 4-Ppbp maleate (B1232345), a sigma receptor agonist. The protocols outlined below cover essential in vitro and in vivo assays to characterize its efficacy in protecting neuronal cells from various insults, mimicking pathological conditions observed in neurodegenerative diseases.

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a neuroprotective cyclic amine that functions as a sigma receptor agonist. Its neuroprotective properties are attributed to several mechanisms, including the reduction of neuronal nitric oxide synthase (nNOS) activity and ischemia-induced nitric oxide (NO) production. Furthermore, 4-Ppbp helps prevent intracellular calcium (Ca2+) dysregulation following ischemic events and promotes neuronal survival by activating the cyclic adenosine (B11128) monophosphate (cAMP) response element-binding protein (CREB), which in turn upregulates the anti-apoptotic protein Bcl-2. These mechanisms make 4-Ppbp maleate a promising candidate for therapeutic intervention in neurodegenerative disorders characterized by excitotoxicity, oxidative stress, and apoptosis.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize hypothetical, yet expected, quantitative data from in vitro neuroprotective assays of this compound. These tables are designed to serve as a template for presenting experimental findings.

Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress

| Treatment Group | Concentration | Cell Viability (%) |

| Control (untreated) | - | 100 ± 5.0 |

| Oxidative Stressor (e.g., 100 µM H₂O₂) | - | 55 ± 4.5 |

| Oxidative Stressor + this compound | 1 µM | 70 ± 5.2 |

| Oxidative Stressor + this compound | 5 µM | 85 ± 4.8 |

| Oxidative Stressor + this compound | 10 µM | 95 ± 5.5 |

| Data is presented as mean ± standard deviation. Cell viability can be assessed using the MTT assay. |

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

| Treatment Group | Concentration | Relative ROS Levels (%) |

| Control (untreated) | - | 100 ± 8.0 |

| Oxidative Stressor (e.g., 100 µM H₂O₂) | - | 250 ± 15.2 |

| Oxidative Stressor + this compound | 1 µM | 180 ± 12.5 |

| Oxidative Stressor + this compound | 5 µM | 130 ± 10.8 |

| Oxidative Stressor + this compound | 10 µM | 110 ± 9.5 |

| Data is presented as mean ± standard deviation. ROS levels can be measured using the DCFH-DA assay. |

Table 3: Modulation of Apoptotic Markers by this compound

| Treatment Group | Concentration | Bcl-2/Bax Ratio (Fold Change) |

| Control (untreated) | - | 1.0 ± 0.1 |

| Neurotoxic Insult (e.g., 5 mM Glutamate) | - | 0.4 ± 0.05 |

| Neurotoxic Insult + this compound | 1 µM | 0.7 ± 0.08 |

| Neurotoxic Insult + this compound | 5 µM | 0.9 ± 0.1 |

| Neurotoxic Insult + this compound | 10 µM | 1.2 ± 0.15 |

| Data is presented as mean ± standard deviation. Protein expression can be quantified using Western blotting and densitometry. |

Experimental Protocols

In Vitro Neuroprotection Assays

These assays are crucial for the initial screening and mechanistic evaluation of this compound.

-

Recommended Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): A versatile cell line for studying oxidative stress-induced neurotoxicity.

-

HT22 (Murine Hippocampal): Ideal for investigating glutamate-induced excitotoxicity.

-

Primary Cortical Neurons: Provide a more biologically relevant model, closely mimicking the in vivo environment.

-

-

Protocol:

-

Culture neuronal cells in the appropriate medium (e.g., DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in 96-well plates for viability assays or larger plates for protein analysis and allow them to adhere for 24 hours.

-

To assess neuroprotection, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2-24 hours.

-

Induce neurotoxicity using an appropriate agent. Common methods include:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) at a concentration of 100-500 µM.

-

Excitotoxicity: Glutamate at a concentration of 5-10 mM.

-

Dopaminergic Neurotoxicity: 6-hydroxydopamine (6-OHDA) at a concentration of 25-100 µM.

-

-

Incubate for the desired period (typically 24 hours).

-

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Protocol:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

This assay quantifies cell death by measuring the release of LDH from damaged cells.

-

Protocol:

-

After treatment, centrifuge the culture plate at 250 x g for 5 minutes.

-

Transfer 50-100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of the LDH reaction mixture to each well.

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

-

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Protocol:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure

-

Application Notes and Protocols: Assessing the Effect of 4-Ppbp Maleate on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a sigma receptor agonist recognized for its neuroprotective properties. Its mechanism of action involves the modulation of neuronal nitric oxide synthase (nNOS) activity and the prevention of ischemia-induced intracellular calcium dysregulation. Given that mitochondrial dysfunction is a key event in many neurodegenerative processes and cellular stress pathways, understanding the impact of 4-Ppbp maleate (B1232345) on mitochondrial health is of significant interest. A critical parameter of mitochondrial function is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis and overall cellular viability. A decrease in ΔΨm is an early indicator of apoptosis and cellular damage.

These application notes provide a detailed methodology for assessing the effect of 4-Ppbp maleate on the mitochondrial membrane potential in cultured cells. The protocols described herein utilize common fluorescent probes, JC-1 and TMRE, which are widely used for this purpose.

Principle of the Assays

The mitochondrial membrane potential is typically measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exhibits a dual-emission spectrum. In healthy cells with a high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of mitochondrial mass, cell size, and dye concentration.

-

TMRE (Tetramethylrhodamine, Ethyl Ester): This monovalent cationic dye accumulates in the negatively charged mitochondrial matrix. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Experimental Workflow Overview

The general workflow for assessing the effect of this compound on mitochondrial membrane potential involves cell culture, treatment with the compound, staining with a fluorescent probe, and subsequent analysis using fluorescence microscopy, flow cytometry, or a microplate reader.

Caption: General experimental workflow for assessing mitochondrial membrane potential.

Detailed Experimental Protocols

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

This protocol is adaptable for fluorescence microscopy, flow cytometry, and microplate reader analysis.

Materials:

-

JC-1 Dye

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Positive control (e.g., CCCP or FCCP, mitochondrial uncouplers)

-

Cultured cells (adherent or suspension)

-

Appropriate cell culture plates/vessels

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate (for plate reader), 24-well plate with coverslips (for microscopy), or 6-well plate (for flow cytometry) to achieve 70-80% confluency on the day of the experiment.

-

For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response study.

-

Include the following controls:

-

Vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Positive control for depolarization: Treat cells with 10-50 µM CCCP or FCCP for 10-30 minutes prior to or concurrently with JC-1 staining.

-

-

Incubate the cells with this compound for the desired duration (e.g., 1, 6, 12, or 24 hours).

-

-

JC-1 Staining:

-

Prepare a JC-1 staining solution at a final concentration of 1-10 µM in cell culture medium. The optimal concentration should be determined for each cell type.

-

Remove the treatment medium from the cells.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing (Optional but Recommended):

-

After incubation, gently wash the cells once or twice with warm PBS or cell culture medium to remove excess dye.

-

-

Data Acquisition:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (FITC channel, Ex/Em ~485/535 nm) and red (Rhodamine or TRITC channel, Ex/Em ~540/590 nm) fluorescence. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

-

Flow Cytometry: Harvest the cells (if adherent, use trypsinization). Resuspend the cells in PBS. Analyze the cell suspension using a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

Microplate Reader: Read the fluorescence intensity using a multi-well plate reader. Measure green fluorescence at Ex/Em ~485/535 nm and red fluorescence at Ex/Em ~540/590 nm.

-

Data Analysis:

Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: TMRE Assay for Mitochondrial Membrane Potential

This protocol is suitable for fluorescence microscopy, flow cytometry, and microplate reader analysis.

Materials:

-

TMRE (Tetramethylrhodamine, Ethyl Ester)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Positive control (e.g., CCCP or FCCP)

-

Cultured cells (adherent or suspension)

-

Appropriate cell culture plates/vessels

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the JC-1 protocol.

-

-

Compound Treatment:

-

Follow the same procedure as in the JC-1 protocol.

-

-

TMRE Staining:

-

Prepare a TMRE staining solution at a final concentration of 20-200 nM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for the specific cell type.

-

Remove the treatment medium and add the TMRE staining solution.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Gently wash the cells 2-3 times with warm PBS or assay buffer to remove the background fluorescence.

-

-

Data Acquisition:

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope with a rhodamine (TRITC) filter set (Ex/Em ~549/575 nm).

-

Flow Cytometry: Harvest and resuspend the cells in PBS. Analyze using a flow cytometer, detecting fluorescence in the appropriate channel (e.g., PE or PE-Texas Red).

-

Microplate Reader: Measure the fluorescence intensity at Ex/Em ~549/575 nm.

-

Data Analysis:

Quantify the mean fluorescence intensity for each treatment group. A decrease in TMRE fluorescence intensity is indicative of mitochondrial depolarization.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical JC-1 Assay Results (Red/Green Fluorescence Ratio)

| Treatment Group | Concentration | Red/Green Fluorescence Ratio (Mean ± SD) | % of Vehicle Control |

| Vehicle Control | 0.1% DMSO | 3.5 ± 0.4 | 100% |

4-Ppbp Maleate: A Versatile Tool for Interrogating Sigma-1 Receptor Pharmacology

Application Notes and Protocols for Researchers

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate (B1232345) is a potent and selective sigma-1 receptor (σ1R) agonist, establishing itself as an invaluable chemical probe for elucidating the complex pharmacology of this unique chaperone protein. The σ1R, primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), is implicated in a myriad of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses. Its involvement in various pathophysiological processes makes it a compelling therapeutic target for neurodegenerative diseases, psychiatric disorders, and pain management.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Ppbp maleate to investigate σ1R pharmacology. This document outlines detailed protocols for key in vitro and in vivo experiments, presents quantitative data in accessible formats, and visualizes complex signaling pathways and workflows.

I. Characterization of this compound at the Sigma-1 Receptor

This compound exhibits high affinity for the σ1R. Understanding its binding characteristics is fundamental to its application as a research tool.

Table 1: Binding Affinity of this compound for the Sigma-1 Receptor

| Ligand | Ki (nM) | Receptor Source | Radioligand | Reference |

| This compound | 0.8 | Not Specified | Not Specified |

Note: Binding affinities can vary depending on the experimental conditions, including radioligand, tissue/cell preparation, and assay buffer composition.

II. Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments. The following protocols provide step-by-step guidance for key assays used to characterize the interaction of this compound with the σ1R.

A. Radioligand Binding Assay: Competition Analysis

This protocol is designed to determine the binding affinity (Ki) of this compound for the σ1R by measuring its ability to compete with a known radiolabeled σ1R ligand.

1. Materials:

-

Membrane Preparation: Guinea pig liver membranes are a common source due to their high expression of σ1R.

-

Radioligand: [³H]-(+)-pentazocine is a selective σ1R radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity σ1R ligand.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Filtration Apparatus: 96-well filtration harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter and Cocktail.

2. Protocol:

-

Membrane Preparation: Homogenize fresh or frozen guinea pig liver tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine:

-

A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value).

-

A fixed amount of membrane protein.

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For non-specific binding, add 10 µM haloperidol.

-

For total binding, add assay buffer instead of the test compound or non-specific control.

-

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the filtration harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-